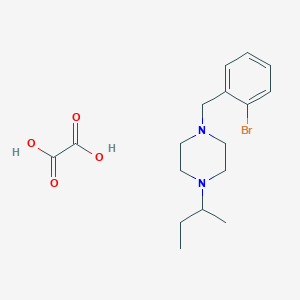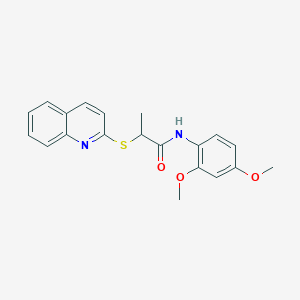
N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide, also known as DQP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DQP belongs to the class of compounds known as arylamides, which have been found to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide can inhibit tumor growth and reduce inflammation in animal models. However, the effects of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide on human subjects are not yet fully understood.
実験室実験の利点と制限
One advantage of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is its wide range of biological activities, which makes it a versatile compound for scientific research. Additionally, the synthesis method for N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been optimized to produce high yields of pure compound. However, one limitation of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is its potential toxicity, as it has been found to be cytotoxic to some normal cells. This toxicity must be taken into consideration when designing experiments using N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide.
将来の方向性
There are many future directions for the study of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide. One area of research is the development of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide derivatives with improved activity and reduced toxicity. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is not fully understood, and further studies are needed to elucidate its effects on cells and signaling pathways. Finally, the potential use of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide in the treatment of cancer and other diseases requires further investigation in clinical trials.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with 2-mercaptoquinoline in the presence of acetic anhydride and sulfuric acid. The resulting compound is then reacted with 2-bromoethanol to form the final product, N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide. The synthesis method has been optimized to produce high yields of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide with high purity.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied extensively for its potential use in the treatment of cancer, as it has been found to induce apoptosis (cell death) in cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(26-19-11-8-14-6-4-5-7-16(14)21-19)20(23)22-17-10-9-15(24-2)12-18(17)25-3/h4-13H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOFQTBQCKNMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


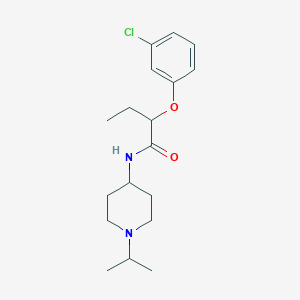
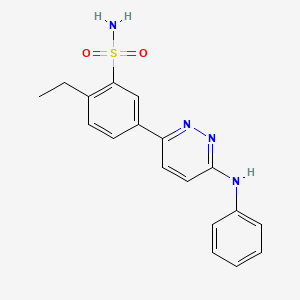
![1-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone](/img/structure/B5158677.png)
![4-(3-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B5158688.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzoate](/img/structure/B5158696.png)
![N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5158704.png)
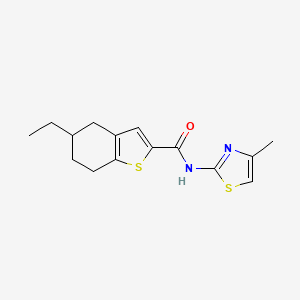
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)
